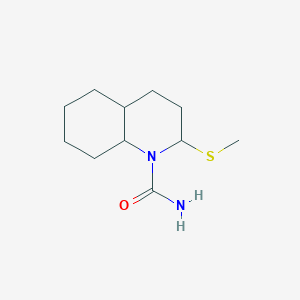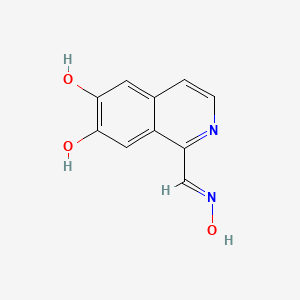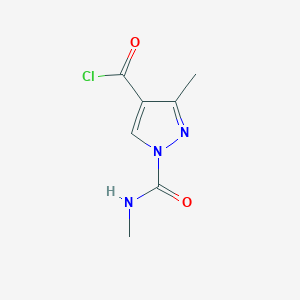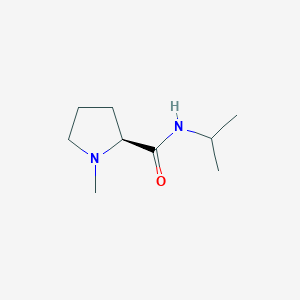
2-(Methylthio)octahydroquinoline-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)octahydroquinoline-1(2H)-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)octahydroquinoline-1(2H)-carboxamide typically involves the reaction of octahydroquinoline derivatives with methylthiol and carboxamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group in the octahydroquinoline ring with a methylthiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)octahydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Methylthio)octahydroquinoline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)octahydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline with similar biological properties.
Sulfoxides and Sulfones: Oxidized derivatives of methylthio compounds with distinct chemical and biological properties.
Uniqueness
2-(Methylthio)octahydroquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylthio and carboxamide groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H20N2OS |
|---|---|
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
2-methylsulfanyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C11H20N2OS/c1-15-10-7-6-8-4-2-3-5-9(8)13(10)11(12)14/h8-10H,2-7H2,1H3,(H2,12,14) |
Clé InChI |
IGVKJTLQPTUCBA-UHFFFAOYSA-N |
SMILES canonique |
CSC1CCC2CCCCC2N1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)




![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)






